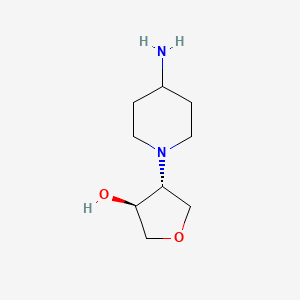

(3S,4R)-4-(4-aminopiperidin-1-yl)oxolan-3-ol

Description

Properties

IUPAC Name |

(3S,4R)-4-(4-aminopiperidin-1-yl)oxolan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c10-7-1-3-11(4-2-7)8-5-13-6-9(8)12/h7-9,12H,1-6,10H2/t8-,9-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFMAVIIJBKNFSK-RKDXNWHRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C2COCC2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1N)[C@@H]2COC[C@H]2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral Starting Materials and Stereochemical Control

The use of chiral precursors like Vince lactam ((1R,5S)-2-azabicyclo[3.3.0]oct-6-en-3-one) has been pivotal in establishing the (3S,4R) configuration. In a validated approach, Vince lactam undergoes ketone formation via oxidation or hydrolysis, followed by stereoselective functionalization at the C3 and C4 positions. For instance, ketone intermediates derived from Vince lactam (e.g., 18a/18b ) are treated with nucleophiles like 2-PySO2CF2H under basic conditions to install fluorinated groups while retaining chirality.

Oxolan Ring Formation

The tetrahydrofuran (oxolan) core is typically constructed via cyclization or ring-opening of lactam intermediates. A notable method involves the selective hydrogenation of endocyclic double bonds in intermediates such as 20b , followed by acid- or base-mediated ring-opening to yield the oxolan scaffold. For example, hydrogenation of 20b over palladium catalysts generates 21 , which is subsequently treated with hydrochloric acid to open the lactam ring and form the tetrahydrofuran structure.

Detailed Synthetic Procedures

Stepwise Synthesis from Vince Lactam

- Ketone Formation : Vince lactam is oxidized to ketone 18b using Jones reagent (CrO3/H2SO4).

- Fluoromethylene Addition : Treatment of 18b with 2-PySO2CF2H and potassium tert-butoxide (BuOK) yields difluoromethylene analogue 19b .

- Deprotection and Protection : Removal of the para-methoxybenzyl (PMB) group with ceric ammonium nitrate (CAN), followed by Boc protection, affords 20b .

- Hydrogenation and Ring-Opening : Catalytic hydrogenation of 20b generates 21 , which undergoes acid-catalyzed ring-opening to produce the oxolan intermediate 22 .

- Piperidine Coupling : Intermediate 22 reacts with 4-aminopiperidine under Mitsunobu conditions (DIAD, PPh3) to install the amine group.

Alternative Routes via Cyclization

An alternative pathway involves cyclization of diol precursors. For example, treating 1,4-diols with thionyl chloride forms a chlorinated intermediate, which undergoes base-mediated cyclization to yield the oxolan ring. Subsequent amination with 4-aminopiperidine completes the synthesis.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Catalytic Systems

Palladium on carbon (Pd/C) and Raney nickel are effective for hydrogenation steps, while copper iodide (CuI) facilitates Ullmann-type couplings with 4-aminopiperidine.

Characterization and Analytical Data

Spectroscopic Validation

X-ray Crystallography

Single-crystal X-ray analysis of intermediates (e.g., 19b ) confirms the stereochemical integrity of the oxolan ring.

Challenges and Troubleshooting

Stereochemical Purity

Epimerization during ring-opening is mitigated by using low-temperature acidic conditions (0–5°C).

Byproduct Formation

Unwanted diastereomers are removed via recrystallization from ethanol/water mixtures.

Industrial-Scale Production Considerations

Large-scale synthesis employs continuous hydrogenation reactors and in-line FTIR monitoring to ensure consistency. Crystallization from isopropanol yields >99% pure product.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-4-(4-aminopiperidin-1-yl)oxolan-3-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxolane ring to a more saturated form.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of (3S,4R)-4-(4-aminopiperidin-1-yl)oxolan-3-ol, such as oxo derivatives, saturated oxolane compounds, and substituted piperidine derivatives.

Scientific Research Applications

(3S,4R)-4-(4-aminopiperidin-1-yl)oxolan-3-ol has several scientific research applications:

Medicinal Chemistry: It serves as an intermediate in the synthesis of drugs targeting neurological disorders and cancer.

Biological Studies: The compound is used in studies investigating the role of piperidine derivatives in biological systems.

Industrial Chemistry: It is utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (3S,4R)-4-(4-aminopiperidin-1-yl)oxolan-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The aminopiperidine moiety is known to bind to neurotransmitter receptors, modulating their activity and leading to therapeutic effects. Additionally, the oxolane ring can interact with various biological pathways, influencing cellular processes.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key analogs differ in the amine substituent at the 4-position of the oxolane ring, impacting solubility, basicity, and bioavailability:

Biological Activity

Overview

(3S,4R)-4-(4-aminopiperidin-1-yl)oxolan-3-ol is a chiral compound characterized by an oxolane ring and an aminopiperidine moiety. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in neurological disorders and cancer treatment. Understanding its biological activity is crucial for advancing its use in pharmacological applications.

The biological activity of (3S,4R)-4-(4-aminopiperidin-1-yl)oxolan-3-ol is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The aminopiperidine portion of the molecule is known to bind to neurotransmitter receptors, modulating their activity and leading to various therapeutic effects. The oxolane ring can also influence cellular processes through interactions with significant biological pathways.

Table 1: Biological Properties of (3S,4R)-4-(4-aminopiperidin-1-yl)oxolan-3-ol

| Property | Description |

|---|---|

| Molecular Formula | C₉H₁₈N₂O₂ |

| CAS Number | 2165941-16-0 |

| Mechanism of Action | Modulation of neurotransmitter receptors; interaction with cellular pathways |

| Therapeutic Applications | Neurological disorders, cancer therapy |

| Synthetic Routes | Cyclization of diols; nucleophilic substitution with piperidine derivatives |

Case Studies and Research Findings

Several studies have investigated the biological activity of (3S,4R)-4-(4-aminopiperidin-1-yl)oxolan-3-ol, highlighting its potential as a therapeutic agent:

- Neurotransmitter Modulation : Research indicates that compounds similar to (3S,4R)-4-(4-aminopiperidin-1-yl)oxolan-3-ol can enhance synaptic transmission by acting on dopamine and serotonin receptors. This modulation is crucial for developing treatments for depression and anxiety disorders.

- Anti-Cancer Activity : In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism involves inducing apoptosis through the activation of caspase pathways, which are critical for programmed cell death.

- Dipeptidyl Peptidase IV Inhibition : Similar compounds have been studied as inhibitors of dipeptidyl peptidase IV (DPP-IV), an enzyme linked to glucose metabolism. Inhibition of DPP-IV can improve glycemic control in diabetic patients, making this compound a candidate for diabetes management .

Q & A

Q. What are the established synthetic routes for (3S,4R)-4-(4-aminopiperidin-1-yl)oxolan-3-ol, and how can enantiomeric purity be ensured?

- Methodological Answer : A key route involves trans-ring opening of optically pure epoxides (e.g., (3R,4S)-epoxide) with amines like benzylamine or 4-aminopiperidine derivatives. LiClO₄ in acetonitrile is often used to enhance stereoselectivity . Enantiomeric purity is validated via chiral HPLC or polarimetry, supported by X-ray crystallography for absolute configuration confirmation .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound’s stereochemistry?

- Methodological Answer :

- NMR : ¹H/¹³C NMR with NOESY/ROESY experiments differentiate diastereomers by analyzing spatial proton-proton interactions .

- X-ray crystallography : Resolves absolute stereochemistry, particularly for crystalline derivatives .

- Optical rotation : Compares experimental values with literature data to confirm enantiopurity .

Q. How can researchers validate the compound’s stability under physiological conditions for in vitro studies?

- Methodological Answer : Conduct accelerated stability studies in simulated biological fluids (e.g., PBS at pH 7.4, 37°C) with LC-MS monitoring. Degradation products are identified via high-resolution mass spectrometry (HRMS) and compared to synthetic standards .

Advanced Research Questions

Q. What computational strategies predict stereochemical outcomes in the synthesis of (3S,4R)-4-(4-aminopiperidin-1-yl)oxolan-3-ol?

- Methodological Answer : Density Functional Theory (DFT) calculations model transition states during epoxide ring-opening to predict regioselectivity and stereoselectivity. Molecular docking studies further assess how steric/electronic effects of substituents (e.g., 4-aminopiperidine) influence reaction pathways .

Q. How can researchers resolve contradictions in reported metabolic stability data across in vitro models?

- Methodological Answer :

- Comparative assays : Use parallel microsomal (human/rat liver) and hepatocyte models to identify species-specific metabolic pathways.

- Isotope labeling : Track metabolic hotspots (e.g., oxidation of the piperidine ring) via ¹⁴C or deuterium labeling .

- Enzyme inhibition studies : Co-incubate with CYP450 inhibitors (e.g., ketoconazole) to pinpoint contributing enzymes .

Q. What strategies optimize the compound’s bioavailability for in vivo pharmacological studies?

- Methodological Answer :

- Prodrug design : Introduce ester or amide prodrug moieties at the hydroxyl group to enhance membrane permeability, followed by enzymatic hydrolysis in target tissues .

- Nanocarrier systems : Encapsulate the compound in liposomes or polymeric nanoparticles to improve solubility and prolong circulation time .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced biological activity?

- Methodological Answer :

- Fragment-based screening : Replace the tetrahydrofuran ring with other heterocycles (e.g., pyrrolidine) to assess impact on target binding .

- Pharmacophore modeling : Identify critical hydrogen-bonding motifs (e.g., hydroxyl and amino groups) using software like Schrödinger .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

- Methodological Answer :

- Reaction parameter optimization : Systematically vary temperature, solvent (e.g., CH₃CN vs. THF), and catalyst loading to identify reproducibility issues .

- Byproduct analysis : Use LC-MS to detect side products (e.g., over-oxidation or dimerization) that reduce yield .

Theoretical Framework Integration

Q. How can a conceptual framework guide the investigation of this compound’s mechanism of action?

- Methodological Answer : Align with enzyme inhibition theories (e.g., competitive vs. allosteric) by designing kinetic assays (e.g., Michaelis-Menten plots with varying substrate/inhibitor concentrations). Use surface plasmon resonance (SPR) to measure binding affinities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.